molecular formula C10H8BrNO4 B2713951 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid CAS No. 833431-91-7

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid

Cat. No.: B2713951
CAS No.: 833431-91-7
M. Wt: 286.081
InChI Key: LTLUCQIADVVLMU-UHFFFAOYSA-N
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Description

Product Overview 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid is a high-purity chemical building block for research and development applications. This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Specifications and Data • CAS Number: 833431-91-7 • Molecular Formula: C 10 H 8 BrNO 4 • Molecular Weight: 286.08 g/mol • MDL Number: MFCD06629200 • SMILES: O=C(O)C1=CC(OC)=C(OCC#N)C(Br)=C1 Research Applications This multifunctional benzoic acid derivative serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring bromine and cyanomethoxy substituents on an aromatic ring, makes it a valuable precursor for constructing more complex molecules . Researchers may utilize this compound in the synthesis of novel chemical entities for pharmaceutical development or as a lead compound in agrochemical research. The presence of both carboxylic acid and nitrile functional groups allows for diverse chemical transformations and derivatization, facilitating the exploration of new compound libraries and structure-activity relationships. Handling and Storage For long-term stability, this product should be stored in a cool, dark, and dry place. Please refer to the relevant Safety Data Sheet for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-15-8-5-6(10(13)14)4-7(11)9(8)16-3-2-12/h4-5H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLUCQIADVVLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Methoxylation: Addition of a methoxy group (-OCH3) to the aromatic ring.

    Cyanomethoxylation: Introduction of a cyanomethoxy group (-OCH2CN) to the aromatic ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., NaBr) and nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyanomethoxy groups may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid with analogues that share a brominated benzoic acid core but differ in substituents at positions 4 and 3.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Position 4/5) Molecular Weight Notable Properties
This compound C₁₀H₈BrNO₄ -OCH₂CN (4), -OCH₃ (5) 286.08 g/mol High polarity due to -CN; moderate solubility in polar solvents
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid C₁₆H₁₅BrO₄ -OCH₂C₆H₅ (4), -OCH₂CH₃ (5) 359.20 g/mol Bulky benzyl group reduces solubility; increased lipophilicity
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid C₁₃H₁₅BrO₄ -O-c-C₅H₉ (4), -OCH₃ (5) 315.17 g/mol Cyclopentyloxy enhances steric hindrance; potential for selective binding
2-Bromo-4-(3-chloropropoxy)-5-methoxybenzoic acid C₁₁H₁₂BrClO₄ -OCH₂CH₂Cl (4), -OCH₃ (5) 337.57 g/mol Chlorine atom increases electrophilicity; reactive in substitution reactions
3-Bromo-5-hydroxy-4-methoxybenzoic acid C₈H₇BrO₄ -OH (5), -OCH₃ (4) 247.04 g/mol Higher acidity (pKa ~2.5–3.0) due to -OH; forms hydrogen bonds

Biological Activity

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 833431-91-7
  • Molecular Formula : C11H10BrO4
  • Molecular Weight : 285.1 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 4-(cyanomethoxy)-5-methoxybenzoic acid using bromine in a suitable solvent with a catalyst such as iron chloride. The reaction conditions are optimized to yield high purity and yield of the final product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against fungal pathogens such as Cytospora mandshurica and Coniella diplodiella, with inhibition rates exceeding 60% in controlled experiments .

Anticancer Properties

The compound has been assessed for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The mechanism appears to involve the inhibition of key enzymes involved in cellular proliferation .

Plant Growth Regulation

In agricultural applications, this compound has been noted for its ability to regulate plant growth. It shows promise as a herbicide and growth regulator, effectively inhibiting weed growth while promoting the health of crops. For instance, it demonstrated a significant reduction in root and stem growth of barnyard grass in experimental settings .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against common agricultural pathogens. The results indicated:

  • Pathogen : Cytospora mandshurica
  • Inhibition Rate : 62% on root growth
  • Methodology : Comparison with control groups using electronic vernier calipers for measurement.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed:

  • Cell Line : Jurkat T-cells (a model for T-cell leukemia)
  • Outcome : Significant reduction in cell viability at concentrations above 10 µM.
  • Mechanism : Induction of apoptosis confirmed by flow cytometry analysis showing increased Annexin V staining.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism, leading to reduced growth rates.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, possibly through mitochondrial disruption and caspase activation.
  • Plant Interaction : It modulates hormonal pathways in plants, affecting growth and development.

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityPlant Growth Regulation
This compoundHighModerateEffective
4-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamideModerateHighLimited
3-Bromo-4-methoxybenzoic acidLowModerateEffective

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid precursor. For example:

Start with 5-methoxy-4-hydroxybenzoic acid. Introduce the bromine atom at the 3-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Introduce the cyanomethoxy group at the 4-position via nucleophilic substitution (e.g., reaction with chloroacetonitrile in the presence of a base like K₂CO₃) .

Purify intermediates using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the target compound .
Note: Reaction yields may vary depending on solvent polarity and temperature.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% recommended for biological assays) .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while the cyanomethoxy proton resonates downfield (~δ 4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]⁻ ion for the deprotonated carboxylic acid) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • The bromo group at the 3-position acts as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). The methoxy and cyanomethoxy groups are electron-donating, increasing electron density on the aromatic ring, which can stabilize transition states in nucleophilic aromatic substitution but may hinder oxidative addition in cross-coupling .
  • Experimental Design : Compare reaction rates using electron-deficient vs. electron-rich aryl partners. For example, coupling with phenylboronic acid (electron-neutral) vs. p-nitrophenylboronic acid (electron-deficient) under identical Pd(PPh₃)₄/K₂CO₃ conditions .

Q. How can researchers resolve contradictory data on reaction yields in synthetic pathways?

  • Methodological Answer :
  • Step 1 : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates or cyanide hydrolysis products) .
  • Step 2 : Optimize reaction conditions:
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
  • Temperature Control : Lower temperatures (~0°C) may reduce side reactions during bromination .
  • Step 3 : Validate reproducibility via triplicate experiments with statistical analysis (e.g., ANOVA) .

Q. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., enzymes)?

  • Methodological Answer :
  • Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to calculate binding constants (Kd) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on the carboxylic acid moiety’s interaction with catalytic residues .
  • In Vitro Testing : Assess inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, referencing structurally similar benzoic acid derivatives with anti-inflammatory activity .

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